molecular formula C7H8N4O2S B085005 p-Tolylsulfamoyl azide CAS No. 13449-20-2

p-Tolylsulfamoyl azide

Cat. No. B085005
CAS RN: 13449-20-2
M. Wt: 212.23 g/mol
InChI Key: GDDGQFCLYKJCOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

P-Tolylsulfamoyl azide, also known as TsN3, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a white crystalline powder that is highly explosive and sensitive to shock, friction, and heat. TsN3 is widely used as a reagent in organic synthesis and has been investigated for its potential as an energetic material.

Scientific Research Applications

P-Tolylsulfamoyl azide has been extensively investigated for its potential as an energetic material due to its high energy content and sensitivity to shock, friction, and heat. It has also been used as a reagent in organic synthesis, particularly in the preparation of sulfonamides and azides. p-Tolylsulfamoyl azide has been studied for its antimicrobial properties, as it has been shown to inhibit the growth of certain bacteria and fungi. Additionally, p-Tolylsulfamoyl azide has been investigated for its potential as a precursor for the synthesis of nitrogen-containing compounds, such as triazoles and tetrazoles.

Mechanism Of Action

The mechanism of action of p-Tolylsulfamoyl azide is not well understood, but it is believed to involve the formation of highly reactive intermediates, such as nitrenes and azides, which can undergo a variety of reactions. p-Tolylsulfamoyl azide has been shown to react with a variety of functional groups, including alkenes, alkynes, alcohols, and amines, through a process known as the Staudinger reaction. p-Tolylsulfamoyl azide has also been shown to undergo thermal decomposition, which can lead to the formation of nitrogen gas and other products.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of p-Tolylsulfamoyl azide, as it is primarily used as a reagent in organic synthesis and has not been extensively studied in biological systems. However, studies have shown that p-Tolylsulfamoyl azide can be toxic to certain bacteria and fungi, suggesting that it may have antimicrobial properties.

Advantages And Limitations For Lab Experiments

One advantage of using p-Tolylsulfamoyl azide in lab experiments is its high reactivity, which allows for the synthesis of a variety of nitrogen-containing compounds. Additionally, p-Tolylsulfamoyl azide is relatively easy to synthesize and is commercially available. However, one major limitation of using p-Tolylsulfamoyl azide is its explosive nature, which requires careful handling and storage. p-Tolylsulfamoyl azide should only be used by trained professionals in a well-ventilated laboratory with appropriate safety equipment.

Future Directions

There are several potential future directions for research on p-Tolylsulfamoyl azide. One area of interest is the development of safer and more stable forms of p-Tolylsulfamoyl azide that can be used in a wider range of applications. Additionally, p-Tolylsulfamoyl azide could be further investigated for its potential as an antimicrobial agent or as a precursor for the synthesis of novel nitrogen-containing compounds. Finally, the mechanism of action of p-Tolylsulfamoyl azide could be further elucidated to better understand its reactivity and potential applications.
In conclusion, p-Tolylsulfamoyl azide is a highly reactive and explosive compound that has gained significant attention in scientific research. It is widely used as a reagent in organic synthesis and has been investigated for its potential as an energetic material. p-Tolylsulfamoyl azide has also been studied for its antimicrobial properties and potential as a precursor for the synthesis of nitrogen-containing compounds. While p-Tolylsulfamoyl azide has many advantages, its explosive nature requires careful handling and storage. Future research on p-Tolylsulfamoyl azide could lead to the development of safer and more stable forms of the compound, as well as new applications in a variety of fields.

Synthesis Methods

The synthesis of p-Tolylsulfamoyl azide can be achieved through various methods, including the reaction of p-toluenesulfonyl chloride with sodium azide, the reaction of p-toluenesulfonic acid with sodium azide, and the reaction of p-toluenesulfonamide with lead azide. The most commonly used method involves the reaction of p-toluenesulfonyl chloride with sodium azide in anhydrous DMF or DMSO. The reaction is exothermic and requires careful handling due to the explosive nature of the product.

properties

CAS RN

13449-20-2

Product Name

p-Tolylsulfamoyl azide

Molecular Formula

C7H8N4O2S

Molecular Weight

212.23 g/mol

IUPAC Name

1-(azidosulfonylamino)-4-methylbenzene

InChI

InChI=1S/C7H8N4O2S/c1-6-2-4-7(5-3-6)9-14(12,13)11-10-8/h2-5,9H,1H3

InChI Key

GDDGQFCLYKJCOZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NS(=O)(=O)N=[N+]=[N-]

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)N=[N+]=[N-]

Other CAS RN

13449-20-2

synonyms

p-Tolylsulfamoyl azide

Origin of Product

United States

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